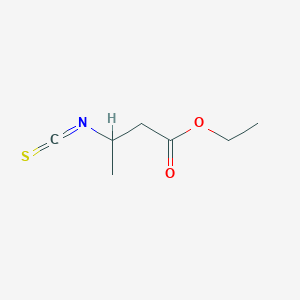

Ethyl 3-isothiocyanatobutyrate

Description

Contextualization within the Class of Organic Isothiocyanates

Organic isothiocyanates are a class of compounds characterized by the functional group R−N=C=S. sioc-journal.cn This group of molecules is notable for its presence in various natural products, particularly in cruciferous vegetables like broccoli and cabbage. mdpi.com In the field of organic synthesis, isothiocyanates are recognized for their versatile reactivity. sioc-journal.cnmdpi.com

The isothiocyanate group (−N=C=S) possesses both electrophilic and nucleophilic centers. rsc.org The carbon atom of this group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows isothiocyanates to readily react with a variety of nucleophilic partners. mdpi.com This dual reactivity underpins their extensive use in the construction of diverse molecular frameworks, especially heterocyclic compounds. rsc.orgresearchgate.net Isothiocyanates are considered valuable synthons, or building blocks, for creating more complex molecules in organic chemistry. researchgate.net

Overview of its Significance as a Synthetic Building Block

As a member of the isothiocyanate family, Ethyl 3-isothiocyanatobutyrate serves as a useful synthetic intermediate or building block. calpaclab.com Its bifunctional nature, containing both the reactive isothiocyanate group and an ethyl ester moiety, allows for a range of chemical transformations. These building blocks are instrumental in the synthesis of more complex molecules, particularly heterocyclic structures which are significant motifs in medicinal chemistry. thieme.de

A specific application of this compound is in the synthesis of 4-aminothiazole derivatives. google.com Research has documented its reaction with α-haloketones, such as 2-bromoacetyl-3-methyl-thiophene, to form these substituted thiazole (B1198619) structures. google.com The Hantzsch thiazole synthesis is a classic method for forming thiazole rings, typically involving the reaction of an α-haloketone with a thiourea (B124793) or thioamide. In this context, this compound acts as a precursor that facilitates the formation of the necessary thioamide-like structure for the cyclization reaction to proceed, leading to the formation of the five-membered thiazole ring. Thiazole derivatives are of significant interest due to their presence in various biologically active compounds. researchgate.netignited.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-isothiocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPWLYQGLIRJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339871 | |

| Record name | Ethyl 3-isothiocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206750-29-0 | |

| Record name | Ethyl 3-isothiocyanatobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206750-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-isothiocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206750-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Isothiocyanatobutyrate

Established Reaction Pathways for Isothiocyanate Functionalization

The introduction of the isothiocyanate group onto a primary amine is a well-established transformation in organic synthesis. The most common and direct method for the synthesis of Ethyl 3-isothiocyanatobutyrate involves the reaction of its primary amine precursor, Ethyl 3-aminobutyrate (B1260719), with a thiocarbonyl transfer reagent. chemrxiv.orgnih.govresearchgate.net These reagents effectively convert the primary amino group into the desired isothiocyanate functionality.

Several classes of reagents can be employed for this purpose:

Thiophosgene (B130339) and its Analogs: Thiophosgene (CSCl₂) is a highly effective and widely used reagent for the synthesis of isothiocyanates from primary amines. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct. Triphosgene, a solid and safer alternative to the highly toxic and volatile thiophosgene, can also be used to generate thiophosgene in situ. nih.gov

Carbon Disulfide-Based Methods: Another prevalent method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt as an intermediate. chemrxiv.orgresearchgate.net This salt is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents have been reported, each with its own advantages regarding reaction conditions and substrate scope. nih.govmdpi.com

Other Thiocarbonylating Agents: Chloroformates, such as ethyl chloroformate, have also been utilized as desulfurizing agents in the conversion of dithiocarbamates to isothiocyanates. nih.gov Additionally, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been developed as efficient desulfurizing agents. mdpi.com

The general mechanism for the formation of isothiocyanates from primary amines and carbon disulfide involves the initial formation of a dithiocarbamate salt, which is subsequently decomposed to the final product. nih.gov

| Reagent Class | Specific Reagent Example | General Reaction Conditions | Key Considerations |

|---|---|---|---|

| Thiophosgene and Analogs | Thiophosgene (CSCl₂) | Inert solvent (e.g., dichloromethane), base (e.g., triethylamine) | Highly efficient but also highly toxic. nih.gov |

| Triphosgene | Inert solvent, generates thiophosgene in situ | Safer, solid alternative to thiophosgene. nih.gov | |

| Carbon Disulfide with Desulfurizing Agent | Carbon Disulfide (CS₂) + Iodine | Two-step or one-pot; base followed by iodine | Effective for a range of amines. chemrxiv.org |

| Carbon Disulfide (CS₂) + Ethyl Chloroformate | Formation of dithiocarbamate followed by reaction with chloroformate | A common and effective method. nih.gov | |

| Carbon Disulfide (CS₂) + DMT/NMM/TsO⁻ | Microwave-assisted or conventional heating | Efficient for diverse aliphatic and aromatic isothiocyanates. mdpi.com |

Precursor Compounds and Intermediate Derivations

The primary precursor for the synthesis of this compound is Ethyl 3-aminobutyrate . nih.govsigmaaldrich.comchemicalbook.com This starting material is commercially available and can also be synthesized from other readily accessible compounds. For instance, it can be prepared by the esterification of 3-aminobutyric acid with ethanol (B145695) in the presence of an acid catalyst.

The key intermediate in the carbon disulfide-based synthesis pathway is the dithiocarbamate salt . This salt is formed by the nucleophilic addition of the primary amine of Ethyl 3-aminobutyrate to carbon disulfide. The stability and isolation of this intermediate can vary depending on the specific reaction conditions and the nature of the counter-ion. In many modern procedures, the dithiocarbamate is generated in situ and immediately converted to the isothiocyanate in a one-pot reaction. researchgate.net

Optimization of Synthetic Reaction Conditions and Yields

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product while minimizing reaction times and the use of hazardous reagents. Key parameters that are typically optimized include:

Choice of Reagent: The selection of the thiocarbonylating agent and, if applicable, the desulfurizing agent is critical. While thiophosgene is highly effective, its toxicity often leads to the preference for two-step methods involving carbon disulfide. nih.gov The choice of the desulfurizing agent in the latter method can significantly impact the yield and reaction conditions.

Solvent: The reaction is typically carried out in an inert organic solvent. Dichloromethane and chloroform (B151607) are common choices for reactions involving thiophosgene. For the carbon disulfide method, a variety of solvents can be used, and in some cases, the reaction can even be performed in water. nih.gov

Base: A base is generally required to neutralize acidic byproducts or to facilitate the formation of the dithiocarbamate salt. Common bases include triethylamine (B128534) and sodium hydroxide.

Temperature and Reaction Time: The optimal temperature and reaction time will depend on the specific reagents and substrates used. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of isothiocyanates from dithiocarbamates. mdpi.com

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Desulfurizing Agent | Iodine | Ethyl Chloroformate | DMT/NMM/TsO⁻ | Comparison of yield and reaction time. |

| Solvent | Dichloromethane | Ethanol | Water (for one-pot) | Assessment of solvent effects on yield and ease of workup. |

| Temperature | Room Temperature | Reflux | Microwave Irradiation | Optimization of reaction rate. |

Stereochemical Considerations in Preparation, including Racemic Synthesis (dl- isomer)

This compound possesses a chiral center at the third carbon atom of the butyrate (B1204436) chain. Therefore, it can exist as two enantiomers, (R)-Ethyl 3-isothiocyanatobutyrate and (S)-Ethyl 3-isothiocyanatobutyrate, or as a racemic mixture, denoted as Ethyl dl-3-isothiocyanatobutyrate .

The stereochemical outcome of the synthesis is directly dependent on the stereochemistry of the starting material, Ethyl 3-aminobutyrate. If racemic Ethyl 3-aminobutyrate is used, the product will be a racemic mixture of the two enantiomers of this compound. The synthesis of racemic nicotine, for example, involves the preparation of racemic intermediates. google.com

To obtain an enantiomerically pure form of this compound, a stereoselective synthesis is required. This can be achieved in two primary ways:

Use of an Enantiomerically Pure Precursor: Starting with an enantiomerically pure form of Ethyl 3-aminobutyrate, either the (R)- or (S)-enantiomer, will lead to the corresponding enantiomer of the isothiocyanate product. The conversion of the amine to the isothiocyanate does not typically affect the stereocenter. The stereoselective synthesis of chiral building blocks is a common strategy in organic synthesis. cas.cnnih.govnih.gov

Chiral Resolution: A racemic mixture of this compound or its precursor, Ethyl 3-aminobutyrate, can be separated into its individual enantiomers through chiral resolution techniques. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For example, the transformation of racemic ethyl 3-hydroxybutanoate into a single enantiomer has been achieved using lipase (B570770) catalysis. researchgate.net

Spectroscopic Characterization Techniques for Ethyl 3 Isothiocyanatobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule like Ethyl 3-isothiocyanatobutyrate. Both ¹H and ¹³C NMR would provide key information for its structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The ethyl ester group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The butyrate (B1204436) backbone would exhibit a doublet for the methyl group at the third position, a multiplet for the methine proton (-CH-) at the same position, and a multiplet for the methylene protons (-CH₂-) adjacent to the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the ester would appear at the downfield end of the spectrum. The carbon of the isothiocyanate group (-N=C=S) would also have a characteristic chemical shift. The remaining carbons of the ethyl and butyrate portions of the molecule would each produce a distinct signal.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-CH₃ (ester) | ~1.2 | ~14 |

| -CH₂-CH₃ (ester) | ~4.1 (quartet) | ~61 |

| -CH(CH₃)- | ~1.4 (doublet) | ~20 |

| -CH₂-C=O | ~2.6 (multiplet) | ~40 |

| -CH(NCS)- | ~4.0 (multiplet) | ~55 |

| C=O | - | ~170 |

| N=C=S | - | ~130 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the ester and isothiocyanate groups.

The most prominent feature would be the strong, sharp absorption band of the carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. Another key indicator is the very strong and broad absorption band of the isothiocyanate (-N=C=S) group, which is expected in the range of 2100-2200 cm⁻¹. The spectrum would also show C-O stretching vibrations from the ester group and various C-H stretching and bending vibrations.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2100 - 2200 (very strong, broad) |

| Ester (C=O) | Stretch | ~1735 (strong, sharp) |

| Ester (C-O) | Stretch | 1150 - 1300 (strong) |

| C-H (alkane) | Stretch | 2850 - 3000 |

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₇H₁₁NO₂S, the expected monoisotopic mass is approximately 173.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 128. Another common fragmentation would be the cleavage of the C-C bond adjacent to the isothiocyanate group. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. nuph.edu.ua

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 174.05834 | 136.9 |

| [M+Na]⁺ | 196.04028 | 143.6 |

| [M-H]⁻ | 172.04378 | 138.7 |

Source: PubChemLite. nuph.edu.ua

Chemical Reactivity and Synthetic Transformations of Ethyl 3 Isothiocyanatobutyrate

Reactions Involving the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, enabling the formation of various sulfur and nitrogen-containing compounds.

The carbon atom of the isothiocyanate group readily reacts with a variety of nucleophiles, leading to the formation of addition products. A prominent example is the reaction with primary and secondary amines, which yields substituted thiourea (B124793) derivatives. This reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the isothiocyanate carbon, followed by proton transfer. nih.govasianpubs.orgresearchgate.netorganic-chemistry.org

The general scheme for this reaction is as follows:

Reaction with Primary Amines: R-NH₂ + S=C=N-R' → R-NH-C(=S)NH-R'

Reaction with Secondary Amines: R₂NH + S=C=N-R' → R₂N-C(=S)NH-R'

While specific studies detailing the reaction of ethyl 3-isothiocyanatobutyrate with a range of amines are not extensively documented in the available literature, the general reactivity of isothiocyanates suggests that it would readily form the corresponding N-substituted thioureas. asianpubs.orgorganic-chemistry.org The reaction conditions typically involve mixing the isothiocyanate and the amine in a suitable solvent at room temperature or with gentle heating. asianpubs.org

Similarly, alcohols can act as nucleophiles, attacking the isothiocyanate group to form thiocarbamates. This reaction is generally slower than the reaction with amines and may require a catalyst or elevated temperatures.

Table 1: Examples of Nucleophilic Addition Reactions with Isothiocyanates

| Nucleophile | Product Class | General Reaction |

| Primary/Secondary Amine | Thiourea | R₂NH + R'NCS → R₂NC(S)NHR' |

| Alcohol | Thiocarbamate | ROH + R'NCS → ROC(S)NHR' |

| Hydrazine | Thiosemicarbazide | H₂NNHR₂ + R'NCS → H₂NN(R₂)C(S)NHR' |

Hydrazine and its derivatives also react with isothiocyanates to produce thiosemicarbazides, which are valuable intermediates in the synthesis of various heterocyclic compounds. nih.govresearchgate.netsigmaaldrich.com

The isothiocyanate functionality is a key precursor in the synthesis of a wide variety of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. These reactions often involve an initial nucleophilic addition to the isothiocyanate group, followed by an intramolecular cyclization.

Another important class of heterocyclic compounds synthesized from isothiocyanates are thiadiazines. These six-membered rings containing sulfur and nitrogen can be prepared through various cyclocondensation reactions. The specific reaction pathway and resulting substitution pattern depend on the nature of the reaction partner, which typically contains two nucleophilic centers.

Transformations of the Ester Moiety

The ethyl ester group in this compound can undergo typical ester transformations, such as hydrolysis, reduction, and transesterification. A key challenge in these reactions is the selective transformation of the ester group without affecting the reactive isothiocyanate functionality.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-isothiocyanatobutyric acid, under either acidic or basic conditions. However, the isothiocyanate group can be sensitive to harsh reaction conditions, particularly strong acids or bases at elevated temperatures. Microwave-assisted hydrolysis using potassium carbonate has been reported for other ethyl esters and might offer a milder alternative. nih.gov

Reduction: The ester group can be reduced to a primary alcohol, yielding 3-isothiocyanato-1-butanol. This transformation typically requires the use of reducing agents like lithium aluminum hydride (LiAlH₄). Careful control of the reaction conditions would be necessary to avoid potential side reactions with the isothiocyanate group.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. nih.govchemicalbook.comresearchgate.net This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of the desired alcohol. This method allows for the synthesis of a variety of 3-isothiocyanatobutyrate esters.

Investigation of Chiral Properties in Stereoselective Synthesis

This compound possesses a stereocenter at the C3 position, and is commercially available as a racemic mixture, denoted as ethyl DL-3-isothiocyanatobutyrate. chemicalbook.comresearchgate.net This racemic nature opens up possibilities for chiral resolution and the use of the separated enantiomers in stereoselective synthesis.

Chiral Resolution: The separation of the enantiomers of a racemic mixture is a crucial process in the synthesis of optically active compounds. wikipedia.org Common methods for chiral resolution include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Enzymatic Resolution: Enzymes, particularly lipases, are known to exhibit high enantioselectivity and can be used to resolve racemic mixtures. researchgate.netresearchgate.netresearchgate.net For instance, the enzymatic resolution of the structurally similar ethyl 3-hydroxybutanoate has been successfully achieved. researchgate.netresearchgate.net A similar strategy could potentially be applied to this compound, where a lipase (B570770) could selectively catalyze the hydrolysis or transesterification of one enantiomer, allowing for the separation of the unreacted enantiomer.

Stereoselective Synthesis: Once the individual enantiomers of this compound are obtained, they can be utilized as chiral building blocks in asymmetric synthesis. The isothiocyanate and ester functionalities provide handles for a variety of transformations, allowing for the introduction of new stereocenters with controlled stereochemistry. While specific applications of enantiomerically pure this compound in stereoselective synthesis are not well-documented, the potential for its use in the synthesis of chiral pharmaceuticals and other bioactive molecules is significant. nih.gov

Applications of Ethyl 3 Isothiocyanatobutyrate in Organic Synthesis

Utilization in the Preparation of Substituted Aminothiazole Derivatives

The isothiocyanate functional group is a well-established precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. One of the prominent applications of isothiocyanates is in the Hantzsch thiazole (B1198619) synthesis and related reactions to form aminothiazole rings. Substituted aminothiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

While direct literature specifically detailing the use of Ethyl 3-isothiocyanatobutyrate for this purpose is not extensively available, the general reactivity of isothiocyanates allows for a clear postulation of its synthetic utility. The reaction would typically involve the condensation of this compound with an α-haloketone. In this reaction, the sulfur atom of the isothiocyanate group acts as a nucleophile, attacking the carbonyl-activated α-carbon of the haloketone, leading to the formation of a thiazole ring. The ethyl butyrate (B1204436) side chain would be incorporated into the final structure, yielding a 2-substituted aminothiazole.

The general scheme for such a transformation is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | α-Haloketone | 2-(3-ethoxycarbonylpropyl)aminothiazole derivative | Hantzsch Thiazole Synthesis |

The specific nature of the "R" groups on the α-haloketone would determine the substitution pattern on the resulting aminothiazole ring, allowing for the generation of a library of diverse compounds.

Role as a Key Intermediate for the Development of Complex Molecular Architectures

Beyond the synthesis of relatively simple heterocyclic systems, this compound can serve as a crucial intermediate in the assembly of more complex molecular architectures. The dual functionality of the molecule is key to its utility in this context. The isothiocyanate group can be transformed into a thiourea (B124793) by reaction with an amine, which can then be further cyclized to form various heterocyclic systems. Simultaneously, the ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further synthetic manipulations such as amide bond formation or etherification.

This multi-faceted reactivity allows for the strategic and sequential introduction of molecular complexity. For instance, the isothiocyanate could first be used to construct a core heterocyclic scaffold, after which the ester side chain is modified to append additional structural motifs or to link the core to another molecular fragment.

A hypothetical synthetic sequence illustrating this concept is outlined in the following table:

| Step | Reaction | Reagents | Resulting Functional Group |

| 1 | Thiourea formation | Primary amine (R-NH2) | N-(3-ethoxycarbonylpropyl)-N'-R-thiourea |

| 2 | Cyclization | e.g., α-haloketone | Substituted aminothiazole |

| 3 | Ester Hydrolysis | Aqueous base (e.g., NaOH) | Carboxylic acid |

| 4 | Amide Coupling | Amine, coupling agent | Amide |

This stepwise approach enables the construction of intricate molecules with a high degree of control over the final structure.

Strategic Application in the Synthesis of Scaffolds with Potential Downstream Relevance

In modern drug discovery and materials science, there is a significant emphasis on the development of novel molecular scaffolds that can be readily diversified to create libraries of compounds for screening. This compound is a prime candidate for the synthesis of such scaffolds. Its ability to participate in cyclization reactions to form heterocyclic cores, coupled with the presence of a modifiable side chain, makes it an attractive starting material for scaffold-based synthesis.

The aminothiazole ring system, accessible from this compound, is a privileged scaffold in medicinal chemistry. By systematically varying the reactants used in conjunction with this isothiocyanate, a diverse range of scaffolds can be generated. For example, reaction with different α-haloketones in the Hantzsch synthesis would lead to a variety of substitution patterns on the thiazole ring.

Furthermore, the ethyl butyrate side chain can be considered a "vector" for diversification. Once the core scaffold is assembled, this side chain can be elaborated through various chemical transformations to introduce a wide range of functional groups and structural elements. This approach allows for the exploration of the chemical space around a central core, which is a critical strategy in the optimization of lead compounds in drug discovery.

The potential for creating diverse scaffolds is summarized below:

| Core Scaffold | Point of Diversification 1 | Point of Diversification 2 |

| Aminothiazole | Substitution on the thiazole ring (from α-haloketone) | Elaboration of the 3-carboxypropyl side chain |

This strategic use of this compound enables the efficient generation of novel molecular frameworks with the potential for a wide range of downstream applications.

Computational and Theoretical Investigations of Ethyl 3 Isothiocyanatobutyrate

Molecular Modeling for Conformational Analysis and Structural Prediction

Molecular modeling is a powerful tool for investigating the three-dimensional structures of molecules and their conformational landscapes. For Ethyl 3-isothiocyanatobutyrate, these techniques can predict the most stable arrangements of its atoms in space, which are crucial for understanding its physical properties and biological activity.

Conformational analysis of this compound would involve the systematic exploration of the potential energy surface by rotating the single bonds within the molecule. Key dihedral angles, such as those around the C-C and C-N bonds of the butyrate (B1204436) and isothiocyanate moieties, would be varied to identify low-energy conformers. Computational studies on similar molecules, such as allyl isothiocyanate, have revealed the presence of multiple stable conformers arising from variations in CCCN and CCNC dihedral angles. figshare.com A similar complexity would be expected for this compound due to the flexibility of its alkyl chain.

The prediction of its structure would be supported by quantum chemical calculations, which can provide optimized geometries of the different conformers. These calculations would likely identify a global minimum energy structure, representing the most populated conformation at equilibrium, along with other low-energy conformers that may also be present.

Table 1: Predicted Conformational Data for a Model Isothiocyanate (Allyl Isothiocyanate) This table presents data from a combined microwave spectroscopy and computational study on allyl isothiocyanate as an illustrative example of the types of parameters determined in conformational analysis.

| Conformer | CCCN Dihedral Angle (°) | CCNC Dihedral Angle (°) | Relative Energy (kJ/mol) |

| I | 120.5 | 152.6 | 0.0 |

| II | 70.8 | 180.0 | 2.1 |

| III | 180.0 | 180.0 | 4.2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these calculations would provide insights into its chemical behavior.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Reactivity profiling would also involve the calculation of various electronic descriptors. These can include electrostatic potential maps, which visualize the charge distribution on the molecular surface and indicate regions susceptible to electrophilic or nucleophilic attack. For isothiocyanates, the carbon atom of the -N=C=S group is known to be electrophilic and thus a primary site for nucleophilic attack.

Table 2: Calculated Electronic Properties of Model Isothiocyanates using DFT This table provides representative data from DFT calculations on various isothiocyanate compounds to illustrate the electronic parameters that would be determined for this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Methyl Isothiocyanate | -9.87 | -1.12 | 8.75 |

| Ethyl Isothiocyanate | -9.65 | -1.05 | 8.60 |

| Allyl Isothiocyanate | -9.43 | -1.28 | 8.15 |

| Phenyl Isothiocyanate | -8.91 | -1.98 | 6.93 |

Theoretical Studies on Reaction Mechanisms Involving the Compound

Theoretical studies are crucial for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, these studies would focus on reactions involving the highly reactive isothiocyanate group.

A primary reaction mechanism for isothiocyanates is their reaction with nucleophiles. The electrophilic carbon atom of the -N=C=S group is readily attacked by nucleophiles such as amines, alcohols, and thiols. Theoretical studies would model these reactions to determine the reaction coordinates and the structures of the transition states. For instance, the reaction with a primary amine would be expected to proceed through a nucleophilic addition to the C=S bond, followed by proton transfer to form a thiourea (B124793) derivative.

Another important aspect would be the investigation of cycloaddition reactions. The isothiocyanate group can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds. Computational modeling can predict the feasibility of these reactions and the stereochemical outcomes.

Furthermore, theoretical studies can explore the thermal decomposition and rearrangement reactions of this compound. For example, the isomerization of alkyl isothiocyanates to alkyl thiocyanates has been a subject of both experimental and theoretical investigation. acs.org

Analytical Methodologies for Detection and Quantification of Ethyl 3 Isothiocyanatobutyrate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation of Ethyl 3-isothiocyanatobutyrate from complex mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the choice of method often depending on the sample matrix and the analytical objective.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Factors such as column polarity, temperature programming, and carrier gas flow rate are optimized to achieve efficient separation. For isothiocyanates, columns with a non-polar or mid-polar stationary phase are often employed.

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including thermally labile isothiocyanates. Reversed-phase HPLC is a common mode used for the separation of isothiocyanates. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of compounds with varying polarities. Due to the weak UV absorbance of some isothiocyanates, derivatization with a UV-absorbing agent can be employed to enhance detection. mostwiedzy.pl

Table 1: Illustrative Chromatographic Conditions for Isothiocyanate Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient of water and acetonitrile/methanol |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Diode Array Detector (DAD), Mass Spectrometer (MS) |

| Temperature | Oven temperature program (e.g., initial temp. 50°C, ramp to 250°C) | Column oven set to a constant temperature (e.g., 30°C) |

| Injection | Split/splitless injection | Autosampler injection |

This table presents typical starting conditions for the analysis of isothiocyanates and may require optimization for this compound.

Spectrometric Detection Methods for Quantitative Analysis

Spectrometric methods are indispensable for the detection and quantification of this compound following chromatographic separation. Mass spectrometry and nuclear magnetic resonance spectroscopy are key techniques in this regard.

Mass Spectrometry (MS) , especially when coupled with chromatography (GC-MS or LC-MS), provides high sensitivity and selectivity for the detection and quantification of this compound. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule upon ionization provides a unique "fingerprint" that can be used for its identification. For this compound (C7H11NO2S), the molecular weight is approximately 173.23 g/mol . The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions that can be used for its unambiguous identification and quantification through selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of molecules and can also be used for quantitative analysis (qNMR). ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the NMR spectrum would exhibit characteristic signals for the ethyl group, the butyrate (B1204436) backbone, and the isothiocyanate functional group. By integrating the signals in the ¹H NMR spectrum and comparing them to a known internal standard, the concentration of the compound can be accurately determined.

Table 2: Spectrometric Data for this compound

| Technique | Key Observables |

|---|---|

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) at m/z ≈ 173. Characteristic fragment ions for the ethyl ester and isothiocyanatobutyrate moieties. |

| ¹H NMR Spectroscopy | Signals corresponding to the ethyl group (triplet and quartet), and protons on the butyrate chain. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the isothiocyanate carbon, and the various carbons of the ethyl and butyrate groups. |

The exact m/z values and chemical shifts would be determined through experimental analysis.

Future Research Trajectories for Ethyl 3 Isothiocyanatobutyrate

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes to access Ethyl 3-isothiocyanatobutyrate is a primary focus of future research. Current synthetic strategies often involve multi-step processes, and the exploration of more streamlined and atom-economical methods is crucial.

One promising avenue involves a two-step synthesis commencing from readily available starting materials. The initial step would be the synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate. Subsequent research could then focus on the conversion of the resulting amino group to the isothiocyanate functionality. A general method for preparing ω-carbalkoxyalkyl isothiocyanates from the corresponding amino acid ester hydrochlorides has been reported and could be adapted for this specific transformation. researchgate.net

Another potential route for investigation is the direct conversion of ethyl crotonate to this compound. This would likely involve a conjugate addition of an isothiocyanate source to the α,β-unsaturated ester. The exploration of various isothiocyanate reagents and reaction conditions will be necessary to optimize this approach.

Future research in this area should prioritize the use of green chemistry principles, such as the use of non-toxic reagents and solvents, and the development of catalytic methods to improve efficiency and reduce waste.

Table 1: Potential Synthetic Precursors for this compound

| Starting Material | Potential Intermediate | Target Molecule |

| Ethyl acetoacetate | Ethyl 3-aminocrotonate | This compound |

| Ethyl crotonate | - | This compound |

Deeper Elucidation of its Versatile Chemical Reactivity

The isothiocyanate functional group is well-known for its reactivity towards a wide range of nucleophiles. Future research will aim to provide a deeper understanding of the specific reactivity of this compound, considering the electronic influence of the ethyl butyrate (B1204436) moiety.

Key areas of investigation will include its reactions with amines and hydrazines to form substituted thioureas and thiosemicarbazides, respectively. These reactions are fundamental in the synthesis of various heterocyclic systems. mdpi.comnih.govnih.gov Furthermore, the exploration of [3+2] cycloaddition reactions involving the isothiocyanate group as a dipolarophile will be a significant research focus. researchgate.netsci-rad.com This could lead to the synthesis of novel five-membered heterocyclic rings.

The interplay between the isothiocyanate and the ester functionalities within the same molecule presents an interesting area for study. Investigations into intramolecular reactions, potentially leading to the formation of cyclic structures, could unveil novel chemical transformations and synthetic applications.

Expansion of its Utility in Complex Organic Synthesis

A major trajectory for future research is the expansion of this compound's application in the synthesis of complex organic molecules, particularly nitrogen- and sulfur-containing heterocycles. These structural motifs are prevalent in many biologically active compounds and pharmaceuticals.

The synthesis of pyrimidine (B1678525) derivatives is a promising application. The reaction of this compound with suitable dinucleophiles could provide a straightforward entry into this important class of heterocycles. nih.gov Similarly, its use as a precursor for the synthesis of thiadiazole derivatives warrants thorough investigation. The isothiocyanate moiety can serve as a key building block in the construction of the thiadiazole ring. mdpi.comnih.govnih.govresearchgate.net

Future work should focus on demonstrating the utility of this compound in the total synthesis of natural products or in the construction of libraries of compounds for biological screening. This will showcase its practical value as a versatile synthetic intermediate.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent Type | Resulting Heterocycle |

| Dinucleophiles | Pyrimidines |

| Cyclizing agents | Thiadiazoles |

| Dipolarophiles | Five-membered heterocycles |

Development of Advanced Analytical Techniques for Comprehensive Characterization

To support the synthetic and reactivity studies, the development of advanced analytical techniques for the comprehensive characterization of this compound and its derivatives is essential.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like ethyl esters and can be optimized for the routine analysis of reaction mixtures and for purity assessment. nih.govcabidigitallibrary.orgmdpi.commdpi.comscispace.com The development of specific GC-MS methods with high sensitivity and selectivity will be crucial.

While not explicitly found in the literature for this specific compound, the application of other analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy and high-resolution mass spectrometry (HRMS) will be vital for a complete characterization profile.

Table 3: Key Analytical Techniques for Characterization

| Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds, purity assessment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of functional groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-isothiocyanatobutyrate, and how do reaction conditions influence yield?

- Methodological Answer : this compound (CAS 206750-29-0) is synthesized via nucleophilic substitution between ethyl 3-bromobutyrate and potassium thiocyanate under anhydrous conditions. Key parameters include temperature (40–60°C), solvent polarity (e.g., acetone or DMF), and stoichiometric ratios (1:1.2 for bromide:thiocyanate). Yield optimization requires monitoring by TLC or GC-MS to minimize side reactions like hydrolysis .

- Data Reference : Molecular formula (C₇H₁₁NO₂S), boiling point (252.7°C), and density (1.07 g/cm³) suggest solvent compatibility and distillation protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the isothiocyanate (-NCS) group (δ ~120–130 ppm in ¹³C NMR) and ester carbonyl (δ ~170 ppm). IR spectroscopy identifies ν(N=C=S) at 2050–2150 cm⁻¹. Purity assays via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis ensure <2% impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is moisture-sensitive due to the isothiocyanate group. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Accelerated degradation studies (40°C/75% RH) over 4 weeks show <5% decomposition via LC-MS, confirming stability in anhydrous environments .

Advanced Research Questions

Q. How does this compound behave in nucleophilic addition reactions, and what mechanistic insights are critical for designing derivatives?

- Methodological Answer : The isothiocyanate group reacts with amines/thiols to form thioureas/disulfides. Kinetic studies (UV-Vis monitoring at 250–300 nm) reveal second-order kinetics. Computational modeling (DFT) predicts electrophilicity at the NCS carbon, guiding regioselective modifications .

- Data Contradiction : While literature assumes solvent polarity uniformly accelerates reactivity, experimental data in DMF vs. THF show divergent activation energies (ΔΔG‡ = 8 kJ/mol), suggesting solvent coordination effects require deeper investigation .

Q. What analytical strategies resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 200–400 mg/kg in rodents) may stem from impurity variance. Validate via (i) batch-to-batch impurity profiling (GC-MS/HPLC) and (ii) in vitro cytotoxicity assays (MTT/neutral red uptake) using pure samples. Cross-reference with structural analogs (e.g., methyl isothiocyanate, CAS 556-61-6) to isolate toxicity mechanisms .

Q. How can computational modeling predict the environmental fate of this compound degradation products?

- Methodological Answer : Use QSAR models to estimate hydrolysis half-lives (t₁/₂) in aquatic systems. Molecular dynamics (MD) simulations reveal preferential binding to soil organic matter (log Kₒₒ = 2.1), reducing bioavailability. Validate with LC-QTOF-MS to identify persistent metabolites like thioureas .

Experimental Design & Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cytotoxicity across cell lines). Bootstrap resampling (n=1000 iterations) minimizes Type I errors in small-sample datasets .

Q. How do researchers address conflicting spectral data in structural elucidation of this compound adducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.